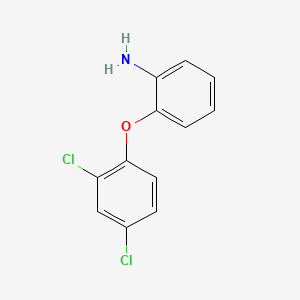
2-(2,4-Dichlorophenoxy)aniline
货号 B1329690
分子量: 254.11 g/mol
InChI 键: NXXSJWHUACPWNZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US08119627B2
Procedure details


2,4-Dichloro-1-(2-nitro-phenoxy)-benzene (HVB01093, 3.7 g, 12 mmol) was added to a refluxing solution of EtOH (55 ml), water (5.5 ml), iron powder (3.7 g, 66 mmol) and ammonium chloride (0.45 g, 8.4 mmol), and stirred at reflux for 4 h. The resulting solution was filtered and evaporated in-vacuo. NaHCO3 was added and extracted with DCM, organic layers dried over MgSO4 and evaporated to dryness. 2.98 g, 96%, Rf. 0.60 (DCM), LCMS tr=4.63 min (50% MeOH and 50% water at 0.5 ml/min), m/z M+H 254.27, 256.29, HPLC tr=2.51 min (Isocratic 90% acetonitrile and 10% water at 1.0 ml/min), 96%, 1HNMR (CDCl3, 270 MHz) δ 3.82 (1H, s, NH), 6.71 (1H, td, J=1.5, 7.6 Hz, ArH), 6.79 (1H, d, J=8.7 Hz, ArH), 6.81 (2H, m, ArH), 7.00 (1H, m, ArH), 7.12 (1H, dd, J=2.5, 8.7 Hz, ArH), 7.44 (1H, d, J=2.5 Hz, ArH),





Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[N+:16]([O-])=O.CCO.[Cl-].[NH4+]>[Fe].O>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[NH2:16] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.7 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)OC1=C(C=CC=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
55 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCO
|
|
Name
|
|
|
Quantity
|
0.45 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
3.7 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
|
Name
|
|
|
Quantity
|
5.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 4 h
|
|
Duration
|
4 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting solution was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in-vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
NaHCO3 was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM, organic layers
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
0.60 (DCM), LCMS tr=4.63 min (50% MeOH and 50% water at 0.5 ml/min), m/z M+H 254.27, 256.29, HPLC tr=2.51 min (Isocratic 90% acetonitrile and 10% water at 1.0 ml/min), 96%, 1HNMR (CDCl3, 270 MHz) δ 3.82 (1H, s, NH), 6.71 (1H, td, J=1.5, 7.6 Hz, ArH), 6.79 (1H, d, J=8.7 Hz, ArH), 6.81 (2H, m, ArH), 7.00 (1H, m, ArH), 7.12 (1H, dd, J=2.5, 8.7 Hz, ArH), 7.44 (1H, d, J=2.5 Hz, ArH)
|
|
Duration
|
2.51 min
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(OC2=C(C=CC=C2)N)C=CC(=C1)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
